molecular formula C23H20ClNO4 B5007227 N-(4-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

N-(4-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

Cat. No. B5007227
M. Wt: 409.9 g/mol
InChI Key: RQPDPHDYHLVYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide, also known as ACBCB, is a chemical compound that has been synthesized and studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide as a lysosomal probe involves its ability to accumulate in lysosomes due to its basicity and lipophilicity. Once inside lysosomes, this compound fluoresces, allowing for imaging of lysosomes in living cells. The mechanism of action of this compound as a drug delivery system involves its ability to target cancer cells that overexpress certain receptors. This compound is conjugated to a drug molecule and targeted to cancer cells, where it is taken up by lysosomes and releases the drug.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. It does not affect cell viability or cause significant changes in cellular metabolism. This compound has been shown to accumulate in lysosomes and fluoresce, allowing for imaging of lysosomes in living cells. This compound has also been shown to target cancer cells and deliver drugs specifically to those cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide in lab experiments include its low toxicity, ability to target cancer cells, and ability to image lysosomes in living cells. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential to interfere with other fluorescent probes.

Future Directions

For research on N-(4-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide include optimizing its synthesis to improve yield and purity, developing new drug conjugates for cancer therapy, and exploring its potential as a probe for other organelles in living cells. Additionally, the use of this compound in animal models for cancer therapy should be explored to determine its efficacy and potential side effects.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide involves the reaction of 4-chlorobenzyl alcohol with 3-methoxy-4-hydroxybenzaldehyde in the presence of a base to form the corresponding benzyl ether. This intermediate is then reacted with 4-acetylphenyl isocyanate to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(4-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has been studied for its potential use as a fluorescent probe for imaging of lysosomes in living cells. Lysosomes are organelles that contain enzymes that break down cellular waste and foreign substances. The ability to image lysosomes in living cells is important for studying lysosomal function and dysfunction in various diseases. This compound has also been studied for its potential use as a drug delivery system for cancer therapy.

properties

IUPAC Name

N-(4-acetylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO4/c1-15(26)17-5-10-20(11-6-17)25-23(27)18-7-12-21(22(13-18)28-2)29-14-16-3-8-19(24)9-4-16/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPDPHDYHLVYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.